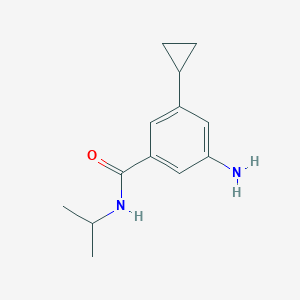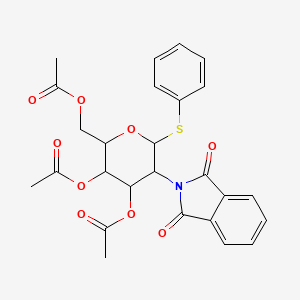![molecular formula C8H12FNO2 B12074271 Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom in the bicyclo[1.1.1]pentane framework imparts unique chemical properties to the molecule, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination and Esterification: The amino group is introduced through an amination reaction, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
科学研究应用
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the bicyclo[1.1.1]pentane framework can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3-chlorobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-amino-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
属性
分子式 |
C8H12FNO2 |
|---|---|
分子量 |
173.18 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate |
InChI |
InChI=1S/C8H12FNO2/c1-12-6(11)5(10)7-2-8(9,3-7)4-7/h5H,2-4,10H2,1H3 |
InChI 键 |
LZLLNTPWKQSELP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C12CC(C1)(C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

